In Vitro Antibacterial Potency Profile Against ESKAPE Pathogens Compared to Halogen-Substituted Analogs
The fluorinated compound exhibits a concentration-dependent antibacterial profile with an MIC of 16 µg/mL against E. coli, 32 µg/mL against S. aureus, and 64 µg/mL against P. aeruginosa in broth microdilution assays. This strain selectivity is attributed to the fluorine atom's influence on membrane penetration and target engagement. While direct MIC data for the chloro (4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid), bromo (4-{[(4-Bromophenyl)sulfonyl]oxy}-3-methoxybenzoic acid), and methyl (4-{[(4-Methylphenyl)sulfonyl]oxy}-3-methoxybenzoic acid) analogs are not available in comparable assay conditions, class-level structure-activity relationships indicate that fluoro substitution generally enhances antibacterial potency relative to chloro and bromo congeners .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against key bacterial species |
|---|---|
| Target Compound Data | E. coli: 16 µg/mL; S. aureus: 32 µg/mL; P. aeruginosa: 64 µg/mL |
| Comparator Or Baseline | 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid: MIC data not reported; 4-{[(4-Bromophenyl)sulfonyl]oxy}-3-methoxybenzoic acid: MIC data not reported. Class-level inference: Fluoro-substituted phenylsulfonyl analogs typically show 2–4 fold lower MICs than chloro or bromo analogs against Gram-negative bacteria. |
| Quantified Difference | Not precisely calculable due to missing comparator MIC values under identical conditions. |
| Conditions | Broth microdilution; bacterial strain details and growth conditions not fully specified in available supplier documentation. |
Why This Matters
Establishes a measurable antibacterial activity baseline for the target compound. The lack of head-to-head comparator MIC data under identical conditions represents a knowledge gap that procurement decisions must account for.
